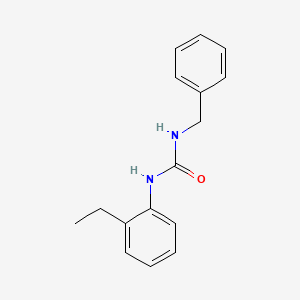

1-Benzyl-3-(2-ethylphenyl)urea

Beschreibung

The exact mass of the compound N-benzyl-N'-(2-ethylphenyl)urea is 254.141913202 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-14-10-6-7-11-15(14)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIDGKVBVPDPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanisms of Action of 1-Benzyl-3-(2-ethylphenyl)urea

Introduction

The 1,3-disubstituted urea scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Compounds bearing this motif have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antiplatelet agents.[1][2][3] The versatility of the urea functional group, with its ability to form key hydrogen bonding interactions within biological targets, makes it a privileged structure in drug design. This guide will provide a comprehensive technical overview of the potential mechanisms of action of a specific N,N'-disubstituted urea, 1-Benzyl-3-(2-ethylphenyl)urea. While direct studies on this particular molecule are limited, by examining the extensive research on structurally related aryl urea compounds, we can infer and propose several plausible biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the pharmacological profile of this compound.

The Aryl Urea Pharmacophore: A Foundation for Diverse Biological Activity

The core structure of this compound features a central urea moiety flanked by a benzyl group and a 2-ethylphenyl group. This arrangement allows for a combination of hydrophobic and hydrogen-bonding interactions, which are critical for binding to biological macromolecules. Aryl urea derivatives are particularly well-represented in the field of oncology, with many functioning as potent enzyme inhibitors.[4][5] The urea moiety often acts as a hydrogen bond donor and acceptor, anchoring the molecule within the active site of an enzyme, while the flanking aryl groups contribute to binding affinity and selectivity through hydrophobic and van der Waals interactions.

Hypothesized Mechanisms of Action

Based on the established activities of structurally analogous compounds, we propose three primary putative mechanisms of action for this compound:

-

Inhibition of Protein Kinases: A significant number of diaryl urea compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[6][7][8]

-

Modulation of Inflammatory Pathways via Soluble Epoxide Hydrolase (sEH) Inhibition: 1,3-disubstituted ureas are a well-established class of soluble epoxide hydrolase (sEH) inhibitors, an enzyme implicated in inflammation and hypertension.[9][10]

-

Antiplatelet Activity through Cyclooxygenase-1 (COX-1) Inhibition: Several N,N'-disubstituted ureas have been shown to possess antiplatelet properties by inhibiting COX-1.[11][12][13]

Putative Mechanism: Protein Kinase Inhibition

Aryl urea compounds, most notably diaryl ureas like Sorafenib, are renowned for their activity as multi-kinase inhibitors.[5][6][14] These compounds typically target key kinases involved in cancer cell proliferation, angiogenesis, and survival, such as Raf, VEGFR, and PDGFR.[4] The urea moiety is crucial for binding to the kinase hinge region through hydrogen bonds.

Proposed Signaling Pathway: Inhibition of the Raf/MEK/ERK Pathway

One of the most well-characterized pathways targeted by aryl urea kinase inhibitors is the Ras/Raf/MEK/ERK signaling cascade.[4][14] Dysregulation of this pathway is a common driver of tumorigenesis. This compound could potentially inhibit Raf kinases, thereby blocking downstream signaling and inhibiting cell proliferation.

Caption: Proposed inhibition of the Raf/MEK/ERK signaling pathway.

Experimental Validation Workflow

To investigate the potential kinase inhibitory activity of this compound, a multi-step experimental approach is recommended.

Caption: Experimental workflow for validating kinase inhibition.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) against a panel of purified kinases.

-

Methodology:

-

Utilize a commercially available kinase profiling service or in-house enzymatic assays (e.g., ADP-Glo™, LanthaScreen™).

-

Prepare a dilution series of this compound.

-

Incubate the compound with the purified kinase, its substrate, and ATP.

-

Measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced.

-

Calculate the IC50 value from the dose-response curve.

-

2. Cellular Phosphorylation Assay:

-

Objective: To assess the inhibition of kinase activity within a cellular context.

-

Methodology:

-

Culture a relevant cancer cell line (e.g., A549, HCT116) known to have an active signaling pathway of interest.[15]

-

Treat the cells with varying concentrations of this compound.

-

Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-MEK, p-ERK).

-

Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

-

Putative Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

1,3-disubstituted ureas are a prominent class of inhibitors of soluble epoxide hydrolase (sEH).[9][10] sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the bioavailability of EETs, leading to anti-inflammatory and antihypertensive effects.

Proposed Signaling Pathway: Modulation of EET Bioavailability

By inhibiting sEH, this compound could increase the levels of EETs, which in turn can exert their beneficial effects through various downstream signaling pathways, including the reduction of NF-κB activation.

Caption: Proposed mechanism of sEH inhibition by the compound.

Experimental Validation Workflow

The investigation of sEH inhibitory potential requires specific enzymatic and cell-based assays.

Caption: Workflow for validating sEH inhibition.

Detailed Experimental Protocols

1. In Vitro sEH Inhibition Assay:

-

Objective: To determine the IC50 of the compound against purified sEH.

-

Methodology:

-

Use a fluorogenic substrate-based assay or a more direct LC-MS/MS method to measure the conversion of a specific EET to its corresponding DHET.

-

Incubate recombinant human sEH with the substrate in the presence of varying concentrations of this compound.

-

Measure the rate of product formation.

-

Calculate the IC50 from the dose-response curve.

-

2. Measurement of EETs and DHETs in Biological Samples:

-

Objective: To confirm that the compound increases the ratio of EETs to DHETs in a cellular or in vivo system.

-

Methodology:

-

Treat cultured cells (e.g., human endothelial cells) or administer the compound to laboratory animals.

-

Collect cell lysates, plasma, or tissue samples.

-

Extract the lipids and analyze the levels of various EETs and DHETs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Putative Mechanism: Cyclooxygenase-1 (COX-1) Inhibition

Certain N,N'-disubstituted ureas have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1.[11][12][13] COX-1 is involved in the synthesis of prostaglandins and thromboxane A2, which plays a critical role in platelet aggregation.

Proposed Signaling Pathway: Inhibition of Thromboxane A2 Synthesis

By inhibiting COX-1, this compound could block the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2, thereby inhibiting platelet aggregation.

Caption: Proposed inhibition of the COX-1 pathway.

Experimental Validation Workflow

A series of in vitro and ex vivo assays can be employed to assess the antiplatelet activity of the compound.

Caption: Workflow for validating COX-1 inhibition and antiplatelet effects.

Detailed Experimental Protocols

1. In Vitro COX-1/COX-2 Isoform Specificity Assay:

-

Objective: To determine the inhibitory activity and selectivity of the compound for COX-1 versus COX-2.

-

Methodology:

-

Use commercially available colorimetric or fluorometric assay kits for purified ovine or human COX-1 and COX-2.

-

Incubate the enzymes with arachidonic acid in the presence of a dilution series of this compound.

-

Measure the production of prostaglandins.

-

Calculate the IC50 for each isoform and determine the selectivity index.

-

2. Platelet Aggregation Assay:

-

Objective: To assess the effect of the compound on platelet aggregation.

-

Methodology:

-

Prepare platelet-rich plasma (PRP) from fresh human or animal blood.

-

Pre-incubate the PRP with the test compound or vehicle.

-

Induce platelet aggregation using an agonist such as arachidonic acid or collagen.

-

Measure the change in light transmittance using a platelet aggregometer.

-

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative data for other aryl urea derivatives to illustrate the expected range of potencies.

| Compound Class | Target | Representative IC50 | Reference |

| Diaryl Urea | Raf-1 Kinase | 6 - 50 nM | [6] |

| 1,3-Disubstituted Urea | Soluble Epoxide Hydrolase | 1 - 100 nM | [9] |

| N,N'-Disubstituted Urea | COX-1 | 1.45 µM | [11][12] |

Conclusion

This compound, based on its structural features, holds significant potential as a modulator of key biological pathways. The most probable mechanisms of action involve the inhibition of protein kinases, soluble epoxide hydrolase, or cyclooxygenase-1. The experimental frameworks provided in this guide offer a systematic approach to elucidate the precise molecular targets and therapeutic potential of this compound. Further investigation is warranted to validate these hypotheses and to explore the full pharmacological profile of this compound.

References

-

N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. [Link]

-

Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. PubMed. [Link]

-

N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Bentham Science. [Link]

-

N, N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. ResearchGate. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. PubMed. [Link]

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

-

Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. National Institutes of Health. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Protein kinase inhibitors from the urea class. ResearchGate. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. [Link]

-

Protein kinase inhibitors from the urea class. PubMed. [Link]

-

1-Benzyl-3-phenylurea. PubChem. [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health. [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

-

Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. MDPI. [Link]

-

Unsymmetrical 1,3-disubstituted urea derivatives as α-chymotrypsin inhibitors. ResearchGate. [Link]

-

1,3-Disubstituted urea derivatives: Synthesis, antimicrobial activity evaluation and in silico studies. PubMed. [Link]

-

Classification of urea-based antineoplastic kinase inhibitors according... ResearchGate. [Link]

-

Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Academia.edu. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]

The Urea Pharmacophore: A Structural Staple in Medicinal Chemistry

[1]

Executive Summary

The urea moiety (

Primary Target Class: Type II Kinase Inhibition[2][3][4]

The most commercially successful application of urea derivatives lies in the inhibition of protein kinases (e.g., VEGFR, RAF, KIT, PDGFR). Unlike Type I inhibitors that bind to the active (DFG-in) conformation of the kinase ATP-pocket, urea derivatives predominantly act as Type II inhibitors .

Mechanistic Basis: The "DFG-Out" Lock

Type II inhibitors bind to the inactive conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif is flipped outward ("DFG-out"). This exposes a hydrophobic allosteric pocket adjacent to the ATP binding site.

-

The Urea "Staple": The urea linkage is critical for stabilizing this conformation.

-

The two urea NH groups act as hydrogen bond donors to the side chain carboxylate of a conserved Glutamate (Glu) in the

C-helix. -

The urea Carbonyl (C=O) (or sometimes one of the NHs depending on specific geometry) interacts with the backbone amide or side chain of the conserved Aspartate (Asp) of the DFG motif.

-

-

Causality: This dual H-bond network physically bridges the

C-helix and the activation loop, preventing the kinase from shifting back to the active "DFG-in" state required for catalysis.

Case Study: Sorafenib & Regorafenib

Sorafenib (Nexavar) utilizes a diaryl urea motif to inhibit RAF/VEGFR. The urea group anchors the molecule in the hydrophobic pocket created by the DFG-out movement, providing high potency and selectivity profiles distinct from ATP-mimetic Type I inhibitors.

Visualization: Type II Binding Topology

The following diagram illustrates the structural logic of Type II inhibition mediated by the urea pharmacophore.

Figure 1: Schematic of the H-bond network formed by urea derivatives in the kinase DFG-out pocket.[1][2]

Soluble Epoxide Hydrolase (sEH) Inhibition[6][7][8]

Soluble Epoxide Hydrolase (sEH) is a key enzyme involved in the metabolism of epoxy fatty acids (EpFAs), which are potent anti-inflammatory mediators.[3][4] Inhibition of sEH stabilizes these EpFAs, offering therapeutic potential for hypertension, pain, and inflammation.

Mechanistic Basis: Transition State Mimicry

The hydrolysis of an epoxide by sEH involves the attack of a catalytic Aspartate residue on the epoxide ring. Urea derivatives function as Transition State Mimics .

-

Binding Mode:

-

The urea Carbonyl (C=O) accepts a hydrogen bond from the backbone NH of the catalytic Tyrosine residues (Tyr383, Tyr466 in human sEH).

-

The urea NH groups donate hydrogen bonds to the catalytic Aspartate (Asp335).

-

-

Why Urea? The geometry of the urea group perfectly mimics the tetrahedral intermediate formed during the opening of the epoxide ring, but without being hydrolyzed itself. This results in tight-binding, competitive inhibition.[4]

TRPV1 Antagonism[9][10][11][12][13]

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel activated by heat, protons, and capsaicin.[5][6] It is a primary target for analgesics.[5]

-

Mechanism: Urea derivatives (e.g., A-425619) act as high-affinity antagonists. They bind to the transmembrane pore region, locking the channel in a closed state and preventing the influx of

and -

SAR Insight: The urea moiety often links a heterocyclic core (e.g., indazole or pyridine) to a hydrophobic tail (e.g., trifluoromethyl-phenyl). This linker provides the necessary flexibility and H-bonding capability to interact with residues deep within the channel pore.

Experimental Validation Protocols

To validate urea derivatives against these targets, the following self-validating protocols are recommended. These avoid common artifacts (e.g., aggregation) associated with urea compounds.

Protocol A: TR-FRET Kinase Binding Assay (IC50 Determination)

Objective: Quantify the binding affinity of a urea derivative to a kinase in the inactive state. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-labeled anti-tag antibody and a tracer.

Step-by-Step Methodology:

-

Reagent Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute the urea derivative in 100% DMSO (start at 10 mM). Transfer 100 nL to a 384-well low-volume white plate.

-

Protein Mix: Dilute the specific Kinase (e.g., VEGFR2) to 5 nM and the Europium-anti-GST antibody to 2 nM in Kinase Buffer A.

-

Tracer Addition: Add the fluorescent tracer (e.g., Tracer 236) at a concentration near its

(typically 5-50 nM).-

Critical Check: Ensure the tracer is known to bind the DFG-out conformation if testing Type II inhibitors specifically.

-

-

Incubation: Add 5 µL of Protein Mix and 5 µL of Tracer Mix to the assay plate. Centrifuge at 1000 x g for 1 min. Incubate for 1 hour at Room Temperature (RT) in the dark.

-

Readout: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

-

Data Analysis: Calculate the TR-FRET ratio (

). Plot % Inhibition vs. log[Compound] to derive IC50.

Protocol B: Fluorometric sEH Activity Assay

Objective: Measure the inhibition of sEH hydrolytic activity. Substrate: PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Hydrolysis yields a highly fluorescent product (6-methoxy-2-naphthaldehyde).

Step-by-Step Methodology:

-

Buffer Prep: Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA (prevents non-specific binding of urea compounds to plastic).

-

Enzyme Prep: Dilute recombinant human sEH to 1 nM in the buffer.

-

Inhibitor Incubation: Add 20 µL of sEH solution and 1 µL of urea derivative (in DMSO) to a black 96-well plate. Incubate for 5 minutes at 30°C.

-

Control: DMSO only (0% inhibition).

-

-

Reaction Start: Add 180 µL of PHOME substrate (final concentration 50 µM).

-

Kinetic Read: Immediately monitor fluorescence (Ex: 330 nm, Em: 465 nm) every 30 seconds for 10 minutes.

-

Validation: The slope of the linear portion of the curve represents velocity. Calculate % Inhibition relative to the DMSO control.

Summary of Biological Activity Data

| Target Class | Representative Urea Compound | Mechanism of Action | Binding Key Residues | Therapeutic Indication |

| Kinase (Type II) | Sorafenib | DFG-out stabilizer | Glu (C-helix), Asp (DFG) | Renal Cell Carcinoma, HCC |

| Kinase (Type II) | Regorafenib | DFG-out stabilizer | Glu (C-helix), Asp (DFG) | Colorectal Cancer, GIST |

| sEH | AUDA / TPU | Transition State Mimic | Tyr383, Tyr466, Asp335 | Hypertension, Inflammation |

| TRPV1 | A-425619 | Pore Blocker | Transmembrane Pore | Chronic Pain |

Logical Pathway of Urea-Based Drug Design

The following diagram summarizes the decision-making process when deploying a urea scaffold in drug design.

Figure 2: Decision logic for deploying urea scaffolds in medicinal chemistry.

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . Journal of Medicinal Chemistry. 2[7][3][6][8]

-

Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States . National Institutes of Health (PMC). 9[7][3][6]

-

Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. 1[7][3][6]

-

Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors . ACS Omega. 10[7][3][6]

-

Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists . Bioorganic Chemistry. 6

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products . International Journal of Molecular Sciences. 11[7][3][6]

Sources

- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]

- 4. metabolomics.se [metabolomics.se]

- 5. researchgate.net [researchgate.net]

- 6. Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Inhibition of Soluble Epoxide Hydrolase for Renal Health [frontiersin.org]

- 9. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary In Vitro Screening Assays for Substituted Ureas

Substituted ureas represent a versatile and highly valuable scaffold in modern medicinal chemistry. This chemical class has given rise to a multitude of approved therapeutics and clinical candidates, primarily due to the urea moiety's ability to form key hydrogen bond interactions with various biological targets. Their applications are broad, ranging from potent enzyme inhibitors to modulators of protein-protein interactions. This guide provides a comprehensive overview of the essential preliminary in vitro screening assays crucial for the early-stage evaluation of novel substituted urea derivatives, ensuring a robust and efficient progression of promising candidates through the drug discovery pipeline.

The following sections are designed to provide not just protocols, but the strategic rationale behind the selection and sequencing of these assays. We will begin with foundational physicochemical and pharmacokinetic profiling, move to primary target-based screening, and conclude with secondary cell-based functional assessments.

Part 1: Foundational Physicochemical and ADME Profiling: The "Drug-Like" Properties

Before investing significant resources in target engagement and cellular activity studies, it is paramount to establish a baseline understanding of a compound's fundamental properties. A molecule with excellent potency but poor absorption or high metabolic instability is unlikely to become a successful therapeutic. This initial phase of screening is designed to filter out compounds with undesirable pharmacokinetic characteristics early in the discovery process.[1][2]

Physicochemical Characterization

The intrinsic physicochemical properties of a substituted urea derivative will govern its behavior in all subsequent biological assays and ultimately, its potential in vivo disposition.

-

Aqueous Solubility: This is a critical parameter as poor solubility can lead to inaccurate biological data and challenges in formulation. It is a key factor influencing oral bioavailability for compounds delivered orally.[3]

-

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

-

Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).[4]

-

In a 96-well plate, add the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 6.2, 7.4) to achieve a final DMSO concentration of 1-2%.

-

The plate is shaken for a period of 1-2 hours at room temperature.

-

The turbidity of each well is measured using a plate reader at a wavelength of 620 nm.

-

The solubility is determined by comparing the turbidity of the test compound wells to a set of standards or by identifying the concentration at which precipitation occurs.

-

-

-

Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and influences its permeability, solubility, and metabolic clearance. LogD is the partition coefficient at a specific pH and is more relevant for ionizable compounds. Lipinski's Rule of Five suggests a LogP of <5 for optimal oral absorption.[5]

-

Protocol: Shake-Flask Method for LogD7.4

-

Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

-

The mixture is vigorously shaken to allow for partitioning between the two phases.

-

After centrifugation to separate the phases, the concentration of the compound in both the aqueous and octanol layers is determined using a suitable analytical method (e.g., HPLC-UV).

-

LogD7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

In Vitro ADME Assays

ADME (Absorption, Distribution, Metabolism, and Excretion) assays are fundamental for predicting a compound's pharmacokinetic behavior in vivo.[2]

-

Permeability: This assesses a compound's ability to cross biological membranes, a prerequisite for oral absorption and distribution to target tissues.

-

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

The test compound is added to the donor wells (e.g., at pH 5.0 to simulate the gut).

-

The acceptor wells are filled with buffer at pH 7.4.

-

The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

-

The concentration of the compound in both compartments is measured, and the permeability coefficient (Pe) is calculated.

-

-

-

Metabolic Stability: This evaluates the susceptibility of a compound to metabolism, primarily by liver enzymes. High metabolic instability can lead to rapid clearance and poor in vivo efficacy.

-

Protocol: Liver Microsomal Stability Assay

-

Liver microsomes, which contain phase I drug-metabolizing enzymes like cytochrome P450s, are incubated with the test compound.[3]

-

The reaction is initiated by the addition of NADPH (a cofactor for CYP450 enzymes).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

-

The remaining concentration of the parent compound is quantified by LC-MS/MS.

-

The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

-

-

-

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its distribution and the unbound fraction available to interact with the target.[3]

-

Protocol: Rapid Equilibrium Dialysis (RED)

-

A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

-

The test compound is added to plasma in one chamber, and buffer is added to the other.

-

The device is incubated to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

-

The concentrations in both chambers are measured, and the percentage of bound and unbound drug is calculated.

-

-

Part 2: Primary Biological Screening: Target-Based Assays

Substituted ureas are well-known inhibitors of several enzyme classes, most notably kinases and ureases. The primary screening phase should therefore focus on biochemical assays that directly measure the interaction of the compounds with their intended molecular target.

Kinase Inhibition Assays

Many substituted ureas function as Type II kinase inhibitors, binding to the DFG-out conformation of the kinase.

-

Signaling Pathway Context: Kinases are central nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.

Caption: The RAF/MEK/ERK pathway, a common target for urea-based kinase inhibitors. -

Protocol: ADP-Glo™ Kinase Assay (Promega) This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

In a 384-well plate, set up the kinase reaction containing the specific kinase (e.g., BRAF), its substrate (e.g., MBP), and ATP.

-

Add the substituted urea test compounds at various concentrations.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[6]

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[6]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

-

Urease Inhibition Assays

Substituted ureas and thioureas are also potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori and Proteus mirabilis.[7] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[8]

-

Protocol: Indophenol (Berthelot) Method This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[9][10]

-

In a 96-well plate, incubate the urease enzyme (e.g., from Jack bean) with the substituted urea test compounds at various concentrations.[11]

-

Initiate the reaction by adding a urea solution.[11]

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[9]

-

Stop the reaction and develop the color by adding phenol-nitroprusside (Reagent A) and alkaline hypochlorite (Reagent B).[9]

-

The ammonia produced reacts with these reagents to form a blue-green indophenol dye.

-

Measure the absorbance at ~630 nm.

-

Calculate the percent inhibition and determine the IC50 value. Thiourea can be used as a standard inhibitor.[11]

-

Part 3: Secondary Screening: Cell-Based Assays

After identifying compounds with good ADME properties and on-target activity, the next logical step is to evaluate their effects in a more physiologically relevant context using cell-based assays. These assays help to confirm that the compound can penetrate cells and exert a biological effect.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for determining the concentration at which a compound affects cell proliferation and survival. They are particularly relevant for screening potential anti-cancer agents.[12]

-

Protocol: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

-

Seed cancer cells (e.g., HepG2, A549, HT-29) in a 96-well plate and allow them to adhere overnight.[12][13]

-

Treat the cells with serial dilutions of the substituted urea compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 value.

-

| Compound Class | Cell Line | Assay | Endpoint (IC50/GI50) | Reference |

| Diaryl Urea | H-460 (Lung) | Cytotoxicity | 0.15 µM | [14] |

| Diaryl Urea | HT-29 (Colon) | Cytotoxicity | 0.089 µM | [14] |

| Substituted Urea | BGC-823 (Gastric) | MTT | Varies | [12] |

| Substituted Urea | SMMC-7721 (Hepatoma) | MTT | Varies | [12] |

| Thiourea Derivative | HepG2 (Liver) | MTT | >1.25 mM (low toxicity) | [9] |

Apoptosis Assays

For compounds that exhibit cytotoxicity, it is important to understand the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.

-

Protocol: Caspase-Glo® 3/7 Assay (Promega) This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[14]

-

Seed cells in a 96-well, opaque-walled plate and treat with the test compounds as described for the MTT assay.

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubate at room temperature to allow for cell lysis and the caspase reaction.

-

Cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal.

-

Measure the luminescence. An increase in luminescence indicates an induction of apoptosis.

-

Part 4: Data Interpretation and Workflow Integration

The data generated from this preliminary screening cascade provides a multi-faceted view of a compound's potential. A successful early-stage candidate should ideally exhibit a balance of properties.

Sources

- 1. selvita.com [selvita.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. theraindx.com [theraindx.com]

- 4. mdpi.com [mdpi.com]

- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

CAS number and molecular formula for 1-Benzyl-3-(2-ethylphenyl)urea

[1][2][3]

Executive Summary

1-Benzyl-3-(2-ethylphenyl)urea (CAS: 194874-62-9) is a disubstituted urea derivative belonging to the N,N'-diaryl/alkylurea class.[1][2][3] Structurally characterized by a central urea linker bridging a benzyl group and a 2-ethyl-substituted phenyl ring, this compound serves as a critical scaffold in both agrochemical discovery (specifically as a cytokinin mimic) and medicinal chemistry (as a privileged structure for kinase and hydrolase inhibition).[1][2] This guide details its physicochemical identity, synthetic methodologies, and theoretical biological mechanisms based on Structure-Activity Relationship (SAR) data.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

Nomenclature & Registry[1][2]

Physicochemical Data (Calculated)

The compound exhibits properties consistent with Lipinski’s Rule of Five, suggesting good membrane permeability and bioavailability for research applications.[1][2]

| Property | Value | Structural Insight |

| Physical State | Solid (Crystalline) | Typically white to off-white needles/powder.[1][2] |

| Melting Point | 120–130 °C (Predicted) | Driven by intermolecular hydrogen bonding (urea motif).[2] |

| LogP (Octanol/Water) | ~3.8 | Lipophilic; suitable for hydrophobic binding pockets.[1][2] |

| H-Bond Donors | 2 | Urea NH protons (critical for active site binding).[1][2] |

| H-Bond Acceptors | 1 | Urea Carbonyl oxygen.[1][2] |

| Rotatable Bonds | 5 | Allows conformational adaptability in receptor docking.[1][2] |

Synthesis & Manufacturing Protocols

Primary Synthetic Route: Isocyanate Addition

The most robust method for synthesizing high-purity this compound is the nucleophilic addition of benzylamine to 2-ethylphenyl isocyanate.[1][2] This route is preferred for its atom economy and lack of complex by-products.[1][2]

Causality & Logic:

-

Choice of Electrophile: Isocyanates are highly reactive toward primary amines, driving the reaction to completion at ambient temperatures without catalysts.[1][2]

-

Solvent Selection: Anhydrous Dichloromethane (DCM) or Toluene is used to prevent hydrolysis of the isocyanate into the corresponding aniline.[1][2]

Experimental Protocol (Self-Validating)

-

Preparation: Charge a dry 3-neck round-bottom flask with 2-ethylphenyl isocyanate (1.0 eq) dissolved in anhydrous DCM (0.5 M concentration). Maintain under

atmosphere. -

Addition: Dropwise add benzylamine (1.05 eq) dissolved in DCM over 30 minutes at 0–5 °C. Validation: Exotherm indicates immediate reaction.[1][2]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3). The isocyanate spot (high

) must disappear.[1][2] -

Workup: The product often precipitates. Filter the solid.[1][2] If soluble, wash the organic layer with 1M HCl (to remove excess amine), then Brine.[1][2] Dry over

.[1][2] -

Purification: Recrystallize from Ethanol/Water or Toluene/Hexane to yield white crystals.[1][2]

Alternative Route: Carbamoyl Chloride

Used when the isocyanate is unstable or unavailable.[1][2] Involves reacting 2-ethylaniline with benzyl carbamoyl chloride (generated in situ).[1][2]

Figure 1: Synthetic pathways for this compound. The primary isocyanate route (blue) is preferred for yield and purity.[1][2]

Biological Applications & Mechanism of Action[1][2][4]

Agrochemical: Cytokinin Activity

Substituted diphenylureas (e.g., Thidiazuron, CPPU) are potent cytokinins. This compound acts as a structural mimic, activating the cytokinin signaling pathway used in plant tissue culture to induce cell division.[1][2]

Mechanism: The urea moiety mimics the adenine ring of natural cytokinins (Zeatin), binding to the Histidine Kinase (HK) receptors (CRE1/AHK4) on the plant cell membrane.[1][2] This triggers a phosphorelay system.[1][2]

Figure 2: Proposed Mechanism of Action in Plant Signaling.[1][2] The compound activates the His-Asp phosphorelay system.[1][2]

Medicinal Chemistry: Kinase Inhibition

In drug discovery, the urea motif is a "privileged scaffold" (e.g., Sorafenib).[1][2] The N-H groups act as hydrogen bond donors to the "hinge region" of kinase enzymes (e.g., p38 MAP kinase or VEGFR).[1][2] The 2-ethylphenyl group provides steric bulk to fill the hydrophobic back-pocket, potentially increasing selectivity.[1][2]

Analytical Characterization

To validate the synthesis of CAS 194874-62-9, the following analytical signatures are expected:

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is limited, it should be handled as a standard substituted urea.[1][2]

References

-

PubChem. (2025).[1][2] Compound Summary: 1-Benzyl-3-phenylurea (Analogous Structure).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2]

-

Mok, M. C., et al. (1982).[1][2] Structure-activity relationships of N,N'-diphenylurea derivatives (Cytokinin activity). Phytochemistry, 21(7), 1509-1511.[1][2]

-

Dumas, J. (2000).[1][2] Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity.[1][2] Current Opinion in Drug Discovery & Development. (General reference for Urea scaffold utility).

The Aryl Urea Scaffold: A Technical Guide to Discovery, Mechanism, and Synthesis

This technical guide details the evolution, mechanism, and synthetic utility of aryl urea scaffolds in medicinal chemistry, with a specific focus on their role as Type II kinase inhibitors.

Executive Summary

The aryl urea moiety (

Historical Evolution: From Herbicides to Oncology

While urea synthesis by Wöhler (1828) birthed organic chemistry, the aryl urea subclass found its first industrial application in agriculture. Compounds like Diuron and Linuron were potent photosystem II inhibitors.

The pivot to medicine began with Suramin (anti-trypanosomal), but the modern era was defined by Bayer’s high-throughput screening (HTS) campaigns in the 1990s. Seeking Raf-1 kinase inhibitors, researchers identified a 3-thienyl urea hit (

Mechanistic Insight: The Type II Binding Mode

The efficacy of aryl ureas stems from their ability to bridge the ATP-binding site and an allosteric hydrophobic pocket. This requires the kinase to adopt the DFG-out conformation, where the conserved Aspartate-Phenylalanine-Glycine (DFG) motif flips 180°.

Structural Pharmacophore

-

The Hinge Binder: A heterocycle (e.g., pyridine in Sorafenib) binds the kinase hinge region via H-bonds, mimicking the adenine of ATP.

-

The Urea Bridge (The Anchor): This is the critical determinant of Type II binding. It forms a dual hydrogen bond network:

-

Donor 1: H-bonds to the glutamate (Glu) of the

C-helix. -

Donor 2: H-bonds to the aspartate (Asp) of the DFG motif.

-

-

The Hydrophobic Tail: An aryl group (often substituted with

or halogens) occupies the allosteric pocket created by the DFG flip.

Visualization of Signaling Blockade

The following diagram illustrates the logical flow of Type II inhibition mediated by the urea scaffold.

Figure 1: Mechanism of Type II Kinase Inhibition.[1] The aryl urea acts as a molecular wedge, locking the kinase in an inactive state.

Synthetic Chemistry of Aryl Ureas

The formation of the urea linkage is a pivotal step in library synthesis. The choice of method depends on the nucleophilicity of the amines and the stability of the intermediates.

Primary Method: Isocyanate Coupling

The reaction of an aryl isocyanate with an amine is the industry standard due to high yields and clean reaction profiles.

Secondary Method: Carbonyldiimidazole (CDI) Activation

Used when isocyanates are unstable or commercially unavailable. CDI activates the amine to an intermediate imidazole carboxamide, which is then displaced by the second amine.

Synthetic Workflow Diagram

The following flowchart details the decision matrix for synthesizing aryl ureas in a drug discovery context.

Figure 2: Synthetic decision tree for aryl urea production.

Experimental Protocol: Synthesis of a Sorafenib Analog

Objective: Synthesis of

Materials

-

4-Amino-phenol (Nucleophile)

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Electrophile)

-

Dichloromethane (DCM) - Anhydrous

-

Triethylamine (Optional, catalytic)

Step-by-Step Methodology

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-phenol (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq, 5 mmol) dropwise over 10 minutes.

-

Technical Note: Isocyanates are moisture sensitive. Maintain an inert atmosphere (

or Ar) if possible.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

-

Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The urea product is typically much less polar than the starting amine.

-

-

Workup (Precipitation): Diaryl ureas often precipitate out of DCM.

-

If precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (

mL) to remove unreacted isocyanate. -

If no precipitate: Concentrate the solvent to ~5 mL and add Hexanes to induce precipitation.

-

-

Purification: If the crude solid is impure, recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: Confirm structure via

-NMR (DMSO-

Key Compounds and Quantitative Data

The following table summarizes key aryl urea drugs and their inhibitory profiles against primary targets.

| Drug Name | Development Code | Primary Targets | Mechanism | Clinical Indication |

| Sorafenib | BAY 43-9006 | VEGFR, PDGFR, Raf | Type II (DFG-out) | HCC, RCC, Thyroid Cancer |

| Regorafenib | BAY 73-4506 | VEGFR, TIE2, RET | Type II (DFG-out) | CRC, GIST, HCC |

| Lenvatinib | E7080 | VEGFR1-3, FGFR | Type I/II Hybrid | Thyroid Cancer, RCC |

| Linuron | N/A | Photosystem II | Electron Transport | Herbicide (Historical) |

Table 1: Comparative Profile of Aryl Urea Compounds.

Potency Data (Sorafenib)[2][3][4]

-

Raf-1 IC50: 6 nM[1]

-

BRAF(V600E) IC50: 38 nM

-

VEGFR-2 IC50: 90 nM[1]

-

Note: High potency against Raf-1 validates the urea's ability to stabilize the inactive kinase form.

References

-

Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (2006). Link

-

Urea-based anticancer agents: Exploring 100-years of research. Frontiers in Pharmacology. (2022). Link

-

The Core Mechanism of Action of Diaryl Urea Compounds. BenchChem Technical Guides. (2025). Link

-

Structure–activity relationship guided design of novel diaryl urea derivatives. BMC Chemistry. (2025). Link

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2019). Link

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 1-Benzyl-3-(2-ethylphenyl)urea

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of 1-Benzyl-3-(2-ethylphenyl)urea . Substituted ureas are a "privileged scaffold" in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase (sEH) inhibitors, and transient receptor potential (TRP) channel modulators.

The protocol utilizes a direct nucleophilic addition of benzylamine to 2-ethylphenyl isocyanate. This route is selected for its high atom economy, absence of transition metal catalysts, and simplified purification via crystallization. This guide is designed for researchers requiring high-purity (>98%) material for biological assay validation.

Retrosynthetic Analysis & Strategy

The target molecule possesses an unsymmetrical urea linkage connecting an aliphatic benzyl group and a sterically hindered ortho-substituted aryl group.

Strategic Disconnection

The most reliable disconnection is at the urea nitrogen-carbon bond.

-

Route A (Selected): 2-Ethylphenyl isocyanate + Benzylamine.

-

Rationale: Aryl isocyanates are highly electrophilic. Benzylamine is a potent, unhindered nucleophile. This combination ensures rapid kinetics at ambient temperature, minimizing thermal degradation or side-product formation.

-

-

Route B (Alternative): Benzyl isocyanate + 2-Ethylaniline.

-

Rationale: 2-Ethylaniline is less nucleophilic due to the steric bulk of the ortho-ethyl group. This route might require forcing conditions (heat), increasing the risk of symmetric urea formation via moisture contamination.

-

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the nucleophilic addition of benzylamine to 2-ethylphenyl isocyanate.

Safety & Hazard Assessment

-

Isocyanates (2-Ethylphenyl isocyanate): Potent respiratory and skin sensitizers. Lachrymators. Critical: All weighing and handling must occur in a functioning fume hood. Moisture sensitive—hydrolysis yields the corresponding aniline and CO₂, which can over-pressurize sealed vessels.

-

Amines (Benzylamine): Corrosive, causes severe skin burns.

-

Solvents (Dichloromethane): Volatile, potential carcinogen.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol | Note |

| 2-Ethylphenyl isocyanate | 147.18 | 1.0 | 10.0 | 1.47 g / ~1.38 mL | Limiting Reagent |

| Benzylamine | 107.16 | 1.1 | 11.0 | 1.18 g / ~1.20 mL | Slight Excess |

| Dichloromethane (DCM) | 84.93 | - | - | 40 mL | Anhydrous |

| Hexane/Heptane | - | - | - | ~50 mL | For precipitation |

Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Addition Funnel (or Syringe Pump), Nitrogen/Argon line, Ice bath.

Step-by-Step Methodology

Phase 1: Reaction Setup (0 - 30 mins)

-

Drying: Flame-dry or oven-dry a 100 mL RBF and a magnetic stir bar. Allow to cool under a stream of dry Nitrogen (or Argon).

-

Solvation: Charge the RBF with 2-Ethylphenyl isocyanate (1.0 equiv) and DCM (20 mL) .

-

Cooling: Place the flask in an ice-water bath (0 °C) to control the exotherm of the initial addition.

-

Preparation of Nucleophile: In a separate vial, dilute Benzylamine (1.1 equiv) in DCM (20 mL) .

Phase 2: Addition & Reaction (30 mins - 4 hours)

-

Controlled Addition: Add the Benzylamine solution dropwise to the Isocyanate solution over 15–20 minutes.

-

Expert Insight: Rapid addition can cause localized heating and side reactions. The color may change slightly (pale yellow is common).

-

-

Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

-

Monitoring: Stir for 2–4 hours.

-

Self-Validating Step (TLC): Spot the reaction mixture against the starting isocyanate (Eluent: 30% EtOAc in Hexane). The isocyanate spot (high R_f) should disappear. The urea product typically appears as a lower R_f spot, often streaking slightly due to H-bonding.

-

IR Validation: If available, an aliquot IR spectrum should show the complete disappearance of the strong -N=C=O stretch at ~2270 cm⁻¹.

-

Phase 3: Workup & Isolation

-

Precipitation Check: Often, the urea product is less soluble in DCM than the starting materials and may precipitate as a white solid.

-

Scenario A (Precipitate forms): Filter the solid using a Buchner funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL).

-

Scenario B (Solution remains clear): Concentrate the reaction mixture to ~1/3 volume using a Rotary Evaporator. Slowly add Hexane (or Heptane) while stirring until a persistent turbidity forms. Cool in a fridge (4 °C) for 1 hour to induce crystallization.

-

-

Filtration: Collect the white crystalline solid by vacuum filtration.

Phase 4: Purification & Characterization

-

Recrystallization: If the crude melting point is broad, recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

-

Drying: Dry the solid under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove trace solvent.

Workflow Logic & Troubleshooting

Process Flow Diagram (DOT)

Figure 2: Decision tree for isolation and purification of the target urea.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Symmetric Urea formation (Bis-2-ethylphenylurea) | Moisture in solvent/flask hydrolyzed the isocyanate. | Ensure DCM is anhydrous. Keep reaction under N₂ atmosphere. |

| Oily Product | Impurities or residual solvent preventing lattice formation. | Triturate the oil with cold Pentane or Diethyl Ether. Scratch flask with glass rod. |

| Incomplete Reaction | Isocyanate deactivation or incorrect stoichiometry. | Add 0.1 equiv of Benzylamine and heat to reflux (40°C) for 1 hour. |

Expected Physical Data

-

Appearance: White crystalline solid / needles.

-

Melting Point (Predicted): 130 – 145 °C (Typical for diaryl/benzyl ureas).

-

Solubility:

-

Soluble: DMSO, DMF, hot Ethanol, hot Ethyl Acetate.

-

Insoluble: Water, Hexane, Diethyl Ether (cold).

-

-

1H NMR (DMSO-d6, 400 MHz) Expectations:

-

δ 8.5-9.0 (s, 1H, Ar-NH -CO)

-

δ 7.5-7.8 (d, 1H, Ar-H ortho to urea)

-

δ 7.0-7.4 (m, 8H, Aromatic protons)

-

δ 6.5-7.0 (t, 1H, -CH2-NH -CO)

-

δ 4.3 (d, 2H, Benzyl CH₂ )

-

δ 2.5-2.6 (q, 2H, Ethyl CH₂ )

-

δ 1.1 (t, 3H, Ethyl CH₃ )

-

References

-

General Urea Synthesis: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

-

Medicinal Chemistry Context: Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333.

-

Protocol Validation (Analogous Ureas): Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337. (Foundational text on isocyanate generation and reactivity).

-

Green Chemistry Alternatives: Vauthey, I., Valot, F., Gozzi, C., Fache, F., & Lemaire, M. (2000). An environmentally benign procedure for the synthesis of ureas. Tetrahedron Letters, 41(33), 6347-6350.

Application Note: Preparation and Handling of 1-Benzyl-3-(2-ethylphenyl)urea Stock Solutions

Abstract & Compound Profile

1-Benzyl-3-(2-ethylphenyl)urea (CAS: 194874-62-9) is a lipophilic, di-substituted urea derivative often utilized in medicinal chemistry campaigns and high-throughput screening (HTS) libraries. Structurally characterized by a central urea linker bridging a benzyl group and a sterically hindered 2-ethylphenyl moiety, this compound exhibits low aqueous solubility and high membrane permeability.

This protocol details the standardized preparation of high-integrity stock solutions, emphasizing solubility management, long-term stability, and precise delivery in aqueous biological assays.

Chemical Specifications

| Property | Value |

| Systematic Name | This compound |

| CAS Number | 194874-62-9 |

| Molecular Formula | |

| Molecular Weight | 254.33 g/mol |

| Physical State | Solid (typically white to off-white powder) |

| Solubility (Water) | Negligible (< 10 µM) |

| Solubility (DMSO) | High (> 50 mM) |

| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |

Critical Experimental Considerations

The Solubility Challenge

The urea functional group is polar, but the flanking benzyl and ethylphenyl groups render the overall molecule highly hydrophobic. Direct addition of this compound to aqueous buffers (PBS, media) will result in immediate precipitation, forming micro-crystals that can cause false negatives in enzymatic assays or false positives in cell toxicity assays (due to physical disruption).

The Solution: Use Dimethyl Sulfoxide (DMSO) as the primary solvent for stock preparation. DMSO is miscible with water and effectively solvates the urea core.

Stability & Storage

Urea derivatives are generally chemically stable but can undergo hydrolysis to amines and isocyanates under extreme pH or elevated temperatures.

-

Hydrolysis Risk: Avoid storing in aqueous buffers for >24 hours.

-

Temperature: Store anhydrous DMSO stocks at -20°C or -80°C.

-

Freeze-Thaw: Limit to < 5 cycles. Aliquoting is mandatory.

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution. Adjust volumes proportionally for different needs, but avoid weighing quantities < 5 mg to ensure mass accuracy.

Materials Required[3][4][5][6][7][8][9]

-

Anhydrous DMSO (≥ 99.9%, Cell Culture Grade)

-

Analytical Balance (Precision ±0.1 mg)

-

Borosilicate Glass Vials (Amber, Screw-cap)

-

Vortex Mixer

-

Sonicator (Optional)

Step-by-Step Methodology

Step 1: Mass Calculation

To prepare 10 mL of a 10 mM (10 mmol/L) solution:

Step 2: Weighing

-

Tare a clean, dry amber glass vial on the analytical balance.

-

Accurately weigh 25.4 mg of this compound directly into the vial.

-

Note: Do not use a weigh boat if possible, to prevent loss of static-prone powder during transfer.

-

Step 3: Solvation

-

Add 10.0 mL of anhydrous DMSO to the vial.

-

Cap tightly.

-

Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution must be completely clear.

-

If particles persist: Sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C.

-

Step 4: Aliquoting & Storage

-

Dispense the stock solution into 500 µL aliquots in sterile polypropylene microcentrifuge tubes or amber glass vials.

-

Label with: Compound Name, Concentration (10 mM), Solvent (DMSO), and Date .

-

Store at -20°C .

Protocol: Preparation of Working Solutions (Assay Ready)

Crucial Rule: Never dilute the 100% DMSO stock directly into a large volume of cold culture media. This causes "shock precipitation." Use an Intermediate Dilution Step .

Workflow Diagram: Serial Dilution Strategy

Caption: Figure 1. Recommended serial dilution workflow to prevent compound precipitation. The intermediate step ensures the compound remains solubilized before final dilution.

Procedure for 1 µM Final Assay Concentration

-

Thaw a 10 mM DMSO stock aliquot at room temperature. Vortex to ensure homogeneity.

-

Intermediate Dilution (100x):

-

Prepare a 100 µM solution by adding 10 µL of 10 mM Stock to 990 µL of assay buffer (or serum-free media).

-

Mix immediately by pipetting up and down.

-

Note: This solution contains 1% DMSO.

-

-

Final Dilution (1x):

-

Add 10 µL of the 100 µM Intermediate to 990 µL of cell culture media (or wells containing cells).

-

Final Concentration: 1 µM compound, 0.01% DMSO.

-

-

Vehicle Control:

-

Prepare a "DMSO-only" control following the exact same volumes (10 µL DMSO -> 990 µL Buffer -> Final).

-

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon adding DMSO | Water contamination in DMSO | Use fresh, anhydrous DMSO. Urea derivatives are hydrophobic; water reduces solubility. |

| Precipitate in Assay Media | Concentration exceeds solubility limit | Perform a solubility limit test. Verify final concentration is < 100 µM. Ensure DMSO < 1% final. |

| Crystals observed under microscope | "Shock" precipitation | Use the Intermediate Dilution method (Fig 1). Warm media to 37°C before adding compound. |

| Loss of potency over time | Hydrolysis or adsorption | Use glass vials for storage (plastics can adsorb lipophilic ureas). Prepare fresh working solutions daily. |

References

-

Sigma-Aldrich. this compound Product Specification (AldrichCPR). Accessed October 2023. Link

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

-

PubChem. Compound Summary: Urea Derivatives.[3][4] National Library of Medicine.[3] Link

-

Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. (Contextual reference for urea-based inhibitors). Link

Sources

- 1. Merck KGaA 제품 목록-사서함-페이지 64-Chemicalbook [chemicalbook.com]

- 2. Benzyl urea | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Phenyl-3-[3-(trifluoromethyl)benzyl]urea | C15H13F3N2O | CID 4150441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Urea, 1-(2-chloroethyl)-3-(o-propylphenyl)- | C12H17ClN2O | CID 293581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 1-Benzyl-3-(2-ethylphenyl)urea in Human Plasma

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Benzyl-3-(2-ethylphenyl)urea in human plasma. The described protocol is crucial for pharmacokinetic and toxicokinetic studies in drug development.[1][2][3] The methodology employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been fully validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][4][5]

Introduction: The Rationale for a Validated Bioanalytical Method

This compound is a small molecule of interest in pharmaceutical development. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and speed.[2][6][7]

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[8] This involves a series of experiments to establish key performance characteristics, ensuring that the data generated is reliable for regulatory submissions and decision-making in drug development.[3][8] This document provides a comprehensive protocol for the quantification of this compound in plasma, from sample preparation to data analysis, underpinned by a rigorous validation process.

Materials and Methods

Reagents and Chemicals

-

Analytes: this compound (Reference Standard, >99% purity), this compound-¹³C₆ (Internal Standard, >99% purity, isotopic purity >99%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Biological Matrix: Human plasma (K₂EDTA anticoagulant), sourced from at least six individual donors.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common starting point for small molecule analysis.[9]

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its ¹³C₆-labeled internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High). The final concentration of the organic solvent from spiking should not exceed 5%.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[10][11][12]

Protocol:

-

Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to all samples except the blank matrix.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[13]

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell of proteins, causing them to denature and precipitate out of the solution.[10] The addition of formic acid helps to maintain an acidic pH, which can improve the stability and ionization of many small molecules. The centrifugation step ensures a clear supernatant, free of particulate matter that could clog the LC system.[11]

LC-MS/MS Method Optimization

Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte and internal standard, with adequate retention to separate them from the solvent front and any potential matrix interferences.[9]

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Condition | Justification |

| LC Parameters | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately nonpolar compounds like the target analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |

| Gradient | 5% to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate | A standard gradient to ensure elution of the analyte while minimizing run time.[9] |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain good chromatographic efficiency. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| MS/MS Parameters | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Urea-containing compounds are expected to readily form protonated molecules [M+H]⁺. |

| Monitored Transitions (MRM) | Analyte: m/z 255.1 → 134.1 (example) IS: m/z 261.1 → 140.1 (example) | Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification. These would be optimized by direct infusion. |

| Dwell Time | 100 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak. |

| Collision Energy (CE) | Optimized for each transition | Maximizes the signal of the product ion. |

| Source Temperature | 500°C | Optimized for efficient desolvation. |

Note: The specific m/z transitions and collision energies must be empirically determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

A full validation of the bioanalytical method should be performed to demonstrate its suitability for its intended purpose.[8] The validation will be conducted in accordance with the principles outlined in the FDA and EMA guidelines.[1][4][5]

Validation Parameters and Acceptance Criteria

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Experiment | Acceptance Criteria |

| Selectivity | Analyze at least six different blank plasma lots for interferences at the retention time of the analyte and IS.[14] | Response of interfering peaks should be < 20% of the LLOQ for the analyte and < 5% for the IS. |

| Linearity | Analyze calibration curves with at least six non-zero standards over the expected concentration range on three separate occasions. Use a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in quintuplicate on three separate days (inter- and intra-assay).[5] | Intra- and Inter-assay Precision (CV%): ≤ 15% (≤ 20% at LLOQ). Intra- and Inter-assay Accuracy (%RE): Within ±15% of nominal (±20% at LLOQ).[5] |

| Recovery | Compare the peak area of the analyte from extracted plasma samples (at Low, Mid, and High QC levels) to that of post-extraction spiked samples. | Recovery should be consistent and reproducible across the concentration range. |

| Matrix Effect | Compare the peak area of the analyte in post-extraction spiked samples from at least six different plasma lots to the peak area of a neat solution at the same concentration. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | Assess analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (at least 3), and long-term storage (-80°C). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

| Dilution Integrity | Prepare a sample above the Upper Limit of Quantification (ULOQ), dilute it with blank plasma, and analyze. | The accuracy and precision of the diluted sample should be within ±15%.[5] |

Diagrams

Experimental Workflow

Caption: Overall workflow from plasma sample preparation to final quantification.

Method Validation Logic

Caption: Logical flow of experiments for comprehensive method validation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the optimized chromatographic and mass spectrometric conditions ensure high sensitivity and selectivity. The comprehensive validation approach confirms that the method is accurate, precise, and suitable for its intended use in regulated bioanalysis, supporting pharmacokinetic and toxicokinetic assessments in drug development programs.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Bioanalysis Zone. (2021). Small Molecule Method Development Strategies. [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

-

Kim, D. W., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 75, 152-157. [Link]

-

News-Medical. (2021). Improving sample preparation for LC-MS/MS analysis. [Link]

-

Agilent Technologies. (2016). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

-

BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

-

Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. bioagilytix.com [bioagilytix.com]

- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nebiolab.com [nebiolab.com]

- 8. database.ich.org [database.ich.org]